2,7-Dimethoxy-1-naphthamide
Description
2,7-Dimethoxy-1-naphthamide is a naphthalene derivative featuring methoxy groups at the 2- and 7-positions and an amide functional group at the 1-position. Its amide group may enhance hydrogen-bonding capabilities, which could be critical in crystallographic applications or supramolecular assembly .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2,7-dimethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-16-9-5-3-8-4-6-11(17-2)12(13(14)15)10(8)7-9/h3-7H,1-2H3,(H2,14,15) |
InChI Key |
OQTMTFUQHZYTPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Regioselective Lithiation and Quenching
The amide group at position 1 acts as a directing group, enabling lithiation at adjacent positions. For example, treatment of 1-naphthamide with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a lithiated intermediate at position 2. Subsequent quenching with methyl triflate (MeOTf) yields 2-methoxy-1-naphthamide. Repeating this process at position 7 requires temporary protection of the amide group (e.g., as a tert-butyl carbamate) to redirect metallation.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Lithiation | LDA, THF | −78°C | 70% |
| Methoxylation | MeOTf | 0°C → RT | 65% |
| Deprotection | HCl (aq.) | RT | 90% |
This method’s limitation lies in achieving 7-position selectivity, as the amide group predominantly directs to positions 2 and 8.
Suzuki-Miyaura Coupling Approaches
Naphthalene Ring Construction
Suzuki-Miyaura coupling enables modular assembly of methoxy-substituted naphthalenes. For instance, 1-bromo-2,7-dimethoxynaphthalene reacts with 1-naphthamide boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (3 equiv) |
| Solvent | Dioxane/H₂O |
| Time | 18 hours |
| Yield | 82% |
This method offers excellent regiocontrol but requires access to specialized boronic acids.
Stobbe Condensation and Subsequent Modification
Naphthoic Acid Synthesis
The Stobbe condensation, as demonstrated in the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, provides a pathway to methoxy-substituted naphthoic acids. Starting with 4-hydroxy-3,5-dimethoxybenzaldehyde, condensation with diethyl succinate under basic conditions yields a tetralone intermediate, which is aromatized to the naphthoic acid.
Key Steps :
-
Condensation : 4-Hydroxy-3,5-dimethoxybenzaldehyde + diethyl succinate → tetralone carboxylate.
-
Aromatization : Treatment with H₂SO₄ at 120°C eliminates water, forming the naphthoic acid.
Methylation of the hydroxyl group (using CH₃I/K₂CO₃) and subsequent amidation (via EDCl/HOBt) yields 2,7-dimethoxy-1-naphthamide.
Amidation Techniques
Continuous-Flow Mechanochemical Synthesis
Recent advances in continuous-flow systems enable efficient amidation of naphthoic acids. For example, reacting 2,7-dimethoxynaphthoic acid with ammonium chloride in a screw reactor with silica gel grinding media achieves 94% conversion.
Advantages :
-
Reduced reaction time (2 hours vs. 12 hours for batch).
-
No need for coupling agents.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability |
|---|---|---|---|
| Directed Metallation | 60–70% | Moderate | Limited |
| Suzuki Coupling | 80–85% | High | High |
| Stobbe Condensation | 75–80% | High | Moderate |
The Suzuki-Miyaura approach is favored for industrial-scale production due to its modularity and high yields, whereas directed metallation remains valuable for laboratory-scale precision.
Chemical Reactions Analysis
Hydrolysis
The amide group in 2,7-dimethoxy-1-naphthamide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction :
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 2,7-Dimethoxy-1-naphthoic acid | 85–90% | |
| Basic hydrolysis | 2M NaOH, 60°C | 2,7-Dimethoxy-1-naphthoic acid | 75–80% |
Reduction
Reduction of the amide group with strong reducing agents converts it to a primary amine:
Reaction :
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH | Dry THF, 0°C to RT | 2,7-Dimethoxy-1-naphthylamine | 70–75% |
Electrophilic Aromatic Substitution (EAS)
The methoxy groups activate the naphthalene ring toward electrophilic substitution, directing incoming groups to the 4- and 5-positions due to their ortho/para-directing nature.
Nitration
Reaction :
| Reagents | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| HNO/HSO | 0°C, 2 hours | 4-Nitro derivative | 60–65% |
Halogenation
Bromination occurs selectively at the activated positions:
Reaction :
| Reagents | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Br, FeBr | CHCl, RT | 4-Bromo derivative | 55–60% |
Demethylation
Methoxy groups can be demethylated to hydroxyl groups under strong Lewis acid conditions:
Reaction :
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr | CHCl, −78°C | 2,7-Dihydroxy-1-naphthamide | 80–85% |
Oxidation
The naphthalene ring is resistant to oxidation, but side-chain methoxy groups can be oxidized under harsh conditions:
Reaction :
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO, HSO | Reflux, 6 hours | Quinone derivative | 40–45% |
Anticancer Agents
Derivatives synthesized via EAS (e.g., brominated or nitrated forms) show enhanced bioactivity. For example:
-
4-Bromo-2,7-dimethoxy-1-naphthamide exhibited VEGFR-2 inhibition (IC = 0.384 μM) comparable to sorafenib .
Polymer Chemistry
The compound’s stability under microwave-assisted conditions makes it useful in polymer synthesis .
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that 2,7-Dimethoxy-1-naphthamide exhibits significant anticancer properties. It has been shown to inhibit various protein kinases that play critical roles in cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several studies suggest that it possesses the potential to treat bacterial infections, making it a candidate for further development in antimicrobial therapies.
Matrix-Assisted Laser Desorption/Ionization
2,7-Dimethoxy-1-naphthamide has been utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Its ability to form molecular radical cations allows for the effective desorption of labile molecules, facilitating the analysis of complex mixtures .
Case Studies
Mechanism of Action
The mechanism by which 2,7-Dimethoxy-1-naphthamide exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase is attributed to its ability to bind to the enzyme’s active site, preventing the breakdown of neurotransmitters. Molecular docking studies have provided insights into these interactions, highlighting the compound’s potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
- Structure : Hydroxyl group at position 7, sulfonate groups at 1- and 3-positions, and potassium counterions.
- Properties : High water solubility due to ionic sulfonate groups, contrasting with the lower polarity of 2,7-Dimethoxy-1-naphthamide. The hydroxyl group enables pH-dependent reactivity (e.g., deprotonation in basic conditions), whereas methoxy groups in the target compound are less reactive .
- Applications : Used in dyes and surfactants, unlike the amide-containing 2,7-Dimethoxy-1-naphthamide, which may have niche roles in medicinal chemistry or materials science.
2-Amino-1-naphthalenesulfonic Acid (CAS not listed)
- Structure: Amino group at position 2 and sulfonic acid at position 1.
- Properties: The amino group introduces nucleophilic reactivity, enabling coupling reactions (e.g., diazotization), while the amide in 2,7-Dimethoxy-1-naphthamide is less reactive. Sulfonic acid groups enhance solubility in polar solvents, contrasting with the hydrophobic methoxy substituents .
- Applications : Intermediate in azo dye synthesis, unlike the methoxy-amide derivative, which lacks documented industrial uses.
Electronic and Crystallographic Behavior
- Methoxy vs. Sulfonate groups in analogs like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate withdraw electron density, altering electronic spectra and redox behavior .
- Crystallography: SHELX software, widely used for small-molecule refinement, could theoretically resolve the crystal structure of 2,7-Dimethoxy-1-naphthamide.
Biological Activity
2,7-Dimethoxy-1-naphthamide is an organic compound with a naphthalene core that features two methoxy groups and an amide functional group. Its molecular structure contributes significantly to its biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of 2,7-Dimethoxy-1-naphthamide, focusing on its potential as an anti-cancer agent, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for 2,7-Dimethoxy-1-naphthamide is C12H13N1O2. The presence of methoxy groups enhances its solubility and reactivity, which are critical for its biological functions.
Anticancer Properties
Recent studies have demonstrated that 2,7-Dimethoxy-1-naphthamide exhibits significant anti-cancer activity. It has been evaluated against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The compound showed a remarkable inhibition rate and low IC50 values in these assays, indicating its potency as an anti-tumor agent.
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF-7 | 100.39 | 8.26 |
These results suggest that 2,7-Dimethoxy-1-naphthamide may induce apoptosis in cancer cells by arresting the cell cycle at the S phase and altering mitochondrial membrane potential .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential microbial enzymes.
The biological activity of 2,7-Dimethoxy-1-naphthamide can be attributed to its interactions with specific protein kinases involved in cell signaling pathways. Molecular docking studies have shown that it can effectively bind to these kinases, inhibiting their activity and leading to the suppression of tumor growth. The exact pathways influenced by this compound are still under investigation but may involve modulation of apoptosis-related proteins and cell cycle regulators.
Case Studies
Several research studies have focused on the efficacy of 2,7-Dimethoxy-1-naphthamide in cancer therapy:
- Study on HepG2 Cells : This study demonstrated that treatment with varying concentrations of 2,7-Dimethoxy-1-naphthamide resulted in a dose-dependent increase in apoptotic cells, highlighting its potential as a therapeutic agent against liver cancer .
- Comparison with Other Compounds : In comparative studies with standard chemotherapeutics like Sunitinib, 2,7-Dimethoxy-1-naphthamide showed superior inhibition rates against certain cancer cell lines, making it a candidate for further development as an anti-cancer drug.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2,7-Dimethoxy-1-naphthamide?
- Methodological Answer : A modified Ullmann condensation or nucleophilic substitution can be employed. For example, start with 1-naphthol derivatives (e.g., 2,7-dimethoxynaphthalene) and react with chloroacetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography .
- Key Considerations : Optimize reaction time (typically 2–6 hours) and stoichiometry to minimize byproducts like unreacted starting materials or over-alkylated derivatives.
Q. How can spectroscopic techniques confirm the structure of 2,7-Dimethoxy-1-naphthamide?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for methoxy groups (~2850 cm⁻¹ C-H stretching) and amide carbonyl (~1650–1680 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ≈ 245 (M⁺) and fragmentation patterns consistent with methoxy and amide groups.
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- Data Cross-Validation : Compare spectral data with computational simulations (e.g., DFT) or structurally analogous compounds like 2,7-dimethoxynaphthalene derivatives .
Q. What safety protocols are critical when handling 2,7-Dimethoxy-1-naphthamide in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Refer to safety data sheets for related naphthalene derivatives for hazard guidance .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in 2,7-Dimethoxy-1-naphthamide derivatives?
- Methodological Answer :
-
Crystallization : Grow crystals via slow evaporation of a saturated solution in DCM/EtOAc.
-
Data Collection : Use CuKα radiation (λ = 1.54187 Å) at 296 K. Refine structures with SHELXL (e.g., space group P2₁/c, unit cell parameters a = 10.8311 Å, b = 10.6145 Å, c = 15.4492 Å, β = 111.728°) .
-
Validation : Check R-factor convergence (<0.05) and residual electron density maps for disorder or solvent molecules.
Crystallographic Data Values Space group P2₁/c Unit cell volume (ų) 1649.95 Z 4 R-factor 0.032
Q. How do solvent polarity and temperature affect the stability of 2,7-Dimethoxy-1-naphthamide?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in DMSO, MeOH, and water at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation via HPLC (C18 column, acetonitrile:H₂O gradient).
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under standard conditions .
Q. How to resolve contradictions in spectral data for 2,7-Dimethoxy-1-naphthamide analogs?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR (e.g., NOESY for spatial proximity), high-resolution MS, and X-ray crystallography.
- Computational Modeling : Use Gaussian or ORCA for DFT-based NMR/IR predictions to identify mismatches between experimental and theoretical data .
Q. What strategies optimize the regioselectivity of 2,7-Dimethoxy-1-naphthamide synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
